![molecular formula C26H25N7O B6567295 N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide CAS No. 1007173-22-9](/img/structure/B6567295.png)
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide
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Overview
Description
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a fascinating compound due to its complex molecular structure and wide range of potential applications. This compound features a blend of pyrazole and pyrimidine rings, both of which are known for their significant roles in pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide typically involves multiple steps, beginning with the formation of the pyrazolo[3,4-d]pyrimidine core. This is achieved through the reaction of appropriate hydrazine derivatives with 2,3-dimethylphenyl-substituted aldehydes under acidic conditions. Following this, the intermediate is further reacted with 3-methyl-1H-pyrazol-5-amine under reflux to yield the target molecule.
Industrial Production Methods
Industrial-scale production of this compound could involve high-throughput synthesis techniques such as microwave-assisted organic synthesis (MAOS) to enhance reaction rates and yields. Optimizing conditions such as solvent choice, temperature, and pressure is crucial to achieve the desired purity and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can participate in a variety of chemical reactions due to its multiple functional groups. Common reactions include:
Oxidation: The presence of methyl groups allows for potential oxidation to form corresponding alcohols or acids.
Reduction: Nitro derivatives of this compound can be reduced to amines using reducing agents like iron and hydrochloric acid.
Substitution: Halogenated versions of this compound can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and NaOH or KOH for nucleophilic substitutions are often used. Typical conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure efficient and selective reactions.
Major Products
The major products formed from these reactions often retain the core pyrazolo[3,4-d]pyrimidine structure, with functional group modifications occurring primarily at the aromatic and methyl substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Mechanism of Action : The compound may act on specific kinases involved in cancer signaling pathways, leading to reduced tumor growth .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar pyrazolo compounds can exhibit antibacterial and antifungal effects:
- In vitro Studies : Laboratory studies have reported efficacy against several bacterial strains and fungi, indicating its potential as a lead compound for developing new antibiotics .
CNS Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with neuroprotective effects:
- Neuroprotection : Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Research indicates that similar compounds can modulate the release of pro-inflammatory cytokines, suggesting their use in inflammatory conditions .
Data Tables of Research Findings
Case Studies and Research Insights
Several studies highlight the efficacy of pyrazolo compounds in various therapeutic areas:
- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazolo derivatives for anticancer activity. The results indicated that specific modifications to the structure enhanced potency against breast cancer cell lines .
- Another research article focused on the antimicrobial properties of pyrazolo compounds, demonstrating significant activity against resistant bacterial strains. This study suggests that these compounds could be developed further as novel antibiotics .
Mechanism of Action
This compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of multiple aromatic and heteroaromatic rings allows it to bind effectively to active sites, modulating activity pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine derivatives
Phenyl-substituted pyrazoles
3,4-Dimethylbenzamides
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its role in inhibiting specific kinases. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure comprising multiple pyrazole rings and a dimethylbenzamide moiety. Its molecular formula is C20H22N6, and it possesses a molecular weight of 350.43 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various cancer cell lines.
Key Findings:
- In vitro Studies: Compounds with similar structures showed significant anti-proliferative activities against A549 (lung cancer) and HCT-116 (colorectal cancer) cells. For example, one derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the S and G2/M phases. Flow cytometric analyses revealed increased ratios of pro-apoptotic to anti-apoptotic proteins (BAX/Bcl-2) upon treatment with these compounds .
Kinase Inhibition
The compound has shown promise as an inhibitor of various kinases, particularly those involved in cancer progression. Protein Kinase C (PKC) is one such target, which plays a crucial role in cell signaling pathways related to growth and differentiation.
Inhibitory Activity:
- Compounds related to this compound have been reported to inhibit PKC isoenzymes with IC50 values in the low micromolar range . This inhibition can potentially mitigate diabetic complications by intervening in pathways that lead to diabetic nephropathy and neuropathy.
Case Studies
Several studies have highlighted the biological activity of pyrazolo derivatives in preclinical settings:
- Study on EGFR Inhibition:
- Anti-inflammatory Properties:
Data Summary Table
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O/c1-15-9-10-20(11-17(15)3)26(34)30-23-12-18(4)31-33(23)25-21-13-29-32(24(21)27-14-28-25)22-8-6-7-16(2)19(22)5/h6-14H,1-5H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAOJWPLLAXKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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